molecular formula C18H31N3O3 B4036123 Ethyl 3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-1'-carboxylate

Ethyl 3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-1'-carboxylate

Cat. No.: B4036123
M. Wt: 337.5 g/mol
InChI Key: KPBCWNNDNIGIQA-UHFFFAOYSA-N
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Description

Ethyl 3-(pyrrolidin-1-ylcarbonyl)-1,4’-bipiperidine-1’-carboxylate is a complex organic compound that features a bipiperidine core with a pyrrolidine substituent

Scientific Research Applications

Ethyl 3-(pyrrolidin-1-ylcarbonyl)-1,4’-bipiperidine-1’-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(pyrrolidin-1-ylcarbonyl)-1,4’-bipiperidine-1’-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the bipiperidine core followed by the introduction of the pyrrolidine moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations. For example, the Suzuki–Miyaura coupling reaction is frequently employed to form carbon-carbon bonds in the bipiperidine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyrrolidin-1-ylcarbonyl)-1,4’-bipiperidine-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Mechanism of Action

The mechanism of action of Ethyl 3-(pyrrolidin-1-ylcarbonyl)-1,4’-bipiperidine-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 3-(pyrrolidin-1-ylcarbonyl)-1,4’-bipiperidine-1’-carboxylate include other bipiperidine derivatives and pyrrolidine-containing molecules. Examples include:

Uniqueness

The uniqueness of Ethyl 3-(pyrrolidin-1-ylcarbonyl)-1,4’-bipiperidine-1’-carboxylate lies in its specific combination of the bipiperidine core and the pyrrolidine substituent, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

ethyl 4-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O3/c1-2-24-18(23)20-12-7-16(8-13-20)21-11-5-6-15(14-21)17(22)19-9-3-4-10-19/h15-16H,2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBCWNNDNIGIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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